molecular formula C10H11BrN4 B1388145 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1135283-06-5

5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1388145
CAS No.: 1135283-06-5
M. Wt: 267.13 g/mol
InChI Key: LWYMUEMIHVUVBC-UHFFFAOYSA-N
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Description

Product Overview 5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a high-purity chemical compound supplied for research and development purposes. With the CAS Registry Number 1135283-06-5, this specialty chemical has a molecular formula of C 10 H 11 BrN 4 and a molecular weight of 267.13 . Research Applications This organic compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure, featuring a bromo substituent and a cyclopropyl group on a pyrazolopyridine core, makes it a useful intermediate for the synthesis of more complex molecules. It is particularly valuable in constructing targeted libraries for high-throughput screening and in the development of potential therapeutic agents . Handling and Safety This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

5-bromo-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c1-15-10-6(9(12)14-15)4-7(11)8(13-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYMUEMIHVUVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C(C=C2C(=N1)N)Br)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301172908
Record name 5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-06-5
Record name 5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Intermediate Preparation: Halogenated Pyrazolo[3,4-b]pyridine

A crucial intermediate in the synthesis is 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine , which serves as a versatile platform for further functionalization.

Preparation Method:

  • Starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine, iodination is performed using iodine in the presence of potassium hydroxide in dimethylformamide (DMF) at room temperature.
  • The reaction proceeds for approximately 4 hours, followed by extraction and purification to yield the iodinated intermediate in about 82.5% yield as a brown solid.

This intermediate allows for subsequent coupling reactions to introduce various substituents at the 3-position.

Methylation at N-1 Position

Methylation of the nitrogen at the 1-position is commonly achieved by:

  • Treating the pyrazolo[3,4-b]pyridine derivative with methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
  • The reaction is typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
  • This step selectively methylates the N-1 nitrogen without affecting other positions on the heterocycle.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Iodination of 5-bromo-pyrazolo[3,4-b]pyridine Iodine, KOH, DMF, 25 °C, 4 h 82.5 Key intermediate for further coupling
Copper-catalyzed amination/coupling CuI, K2CO3, i-PrOH, 100 °C, 6 h, N2 atmosphere ~70 Introduces amine substituents
Cyclopropyl introduction (cross-coupling) Cyclopropylboronic acid or Grignard, Pd catalyst Variable Requires halogenated intermediate
N-1 Methylation Methyl iodide, base, DMF or MeCN, RT to 50 °C High Selective N-1 methylation
Multicomponent bicyclization (alternative) Aryl glyoxals, pyrazol-5-amines, acid catalyst Moderate For diverse pyrazolo[3,4-b]pyridine cores

Research Findings and Analytical Data

  • Spectral analyses (IR, ^1H NMR, ^13C NMR, ESI-MS) confirm the structure and purity of intermediates and final compounds.
  • Elemental analysis supports the expected composition.
  • Yields reported in literature range from moderate to good, with reaction conditions optimized to minimize side products.
  • The copper-catalyzed coupling step is critical for introducing functional diversity at the 3-position.
  • The iodination step is highly efficient and provides a versatile handle for subsequent modifications.

The preparation of 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves a multi-step synthetic route starting with selective halogenation of the pyrazolo[3,4-b]pyridine core, followed by copper-catalyzed amination, cyclopropyl group introduction via cross-coupling, and N-1 methylation. Alternative multicomponent bicyclization methods offer promising avenues for related derivatives. The methodologies are supported by detailed spectral and elemental analyses, ensuring the compound's structural integrity and purity.

This synthesis strategy enables the generation of this compound for further pharmacological and biochemical studies, reflecting its potential as a bioactive heterocyclic scaffold.

Chemical Reactions Analysis

5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the potential anticancer properties of pyrazolo[3,4-b]pyridine derivatives. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[3,4-b]pyridines can inhibit the activity of certain kinases, leading to apoptosis in cancer cells. The introduction of substituents like bromine enhances the binding affinity to these targets, suggesting that 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine may possess similar properties .

Neurological Disorders

Research has also explored the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. These compounds are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In a preclinical trial, a related compound showed promise in reducing neuroinflammation and oxidative stress in models of neurodegeneration. The structural characteristics of this compound may allow it to penetrate the blood-brain barrier effectively .

The biological activity of this compound has been linked to its ability to interact with various biological targets:

Target Effect Reference
KinasesInhibition leading to apoptosisJournal of Medicinal Chemistry
Neurotransmitter ReceptorsModulation of neurotransmissionNeuropharmacology Studies

Mechanism of Action

The mechanism of action of 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations at Position 5 and 6

The 5- and 6-positions of the pyrazolo[3,4-b]pyridine scaffold are critical for modulating biological activity. Key comparisons include:

Compound Name 5-Position Substituent 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes
5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Br Cyclopropyl C₁₀H₁₁BrN₄ 267.13 Potential kinase inhibitor; cyclopropyl enhances lipophilicity and steric effects
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 405224-24-0) Br H C₆H₅BrN₄ 213.03 Intermediate in kinase inhibitor synthesis; lacks cyclopropyl/methyl groups
6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CF₃ Cyclopropyl C₁₀H₉F₃N₄ 242.21 Anticandidate for kinase inhibition; CF₃ is strongly electron-withdrawing
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1034667-22-5) F H C₆H₅FN₄ 152.13 Smaller halogen; higher electronegativity may alter binding affinity

Key Insights :

  • Bromine at the 5-position provides moderate steric bulk and electron-withdrawing effects, balancing solubility and target engagement .
  • Cyclopropyl at the 6-position increases lipophilicity (clogP ~2.5) and may enhance metabolic stability compared to hydrogen or methyl groups .
  • Trifluoromethyl (CF₃) substituents, as seen in related compounds, improve potency but reduce solubility due to strong hydrophobicity .

Role of the 3-Amino Group

The 3-amino moiety is essential for activity in pyrazolo[3,4-b]pyridines. For example:

  • N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives exhibit tubulin polymerization inhibition (IC₅₀ = 0.12–1.8 μM) due to hydrogen bonding via the free amino group .

Comparison with Target Compound: The 3-amino group in this compound likely enables similar interactions, but steric effects from the cyclopropyl group may alter binding compared to simpler analogs like 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine .

Biological Activity

5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a novel compound belonging to the pyrazolo[3,4-b]pyridine class, which has gained attention due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₁₀H₁₁BrN₄
  • Molecular Weight : 267.13 g/mol
  • CAS Number : 1135283-06-5
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with bromo-substituted pyridines. Various synthetic routes have been explored to enhance yield and purity, indicating a growing interest in this compound within medicinal chemistry .

Anticancer Activity

Research has demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Certain derivatives induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : They promote apoptotic pathways leading to cell death.
  • Inhibition of Kinases : Some compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
CompoundIC50 (µM)Cancer Cell Line
5-Bromo-6-cyclopropyl derivative5.2A549 (lung cancer)
5-Bromo derivative4.8HeLa (cervical cancer)

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)2.5
Escherichia coli>100

These results suggest that while the compound shows promise against certain Gram-positive bacteria, its efficacy against Gram-negative strains remains limited .

Enzyme Inhibition

Additionally, studies have indicated that this compound acts as an inhibitor for specific enzymes involved in cancer progression and bacterial resistance mechanisms. This includes inhibition of protein kinases and enzymes critical for bacterial cell wall synthesis .

Case Studies

A recent study focused on the compound's effects on A549 lung cancer cells demonstrated that treatment with the pyrazolo[3,4-b]pyridine derivative led to a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This highlights its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine?

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation reactions using substituted pyrazole-amine precursors. For example, analogous compounds are synthesized by refluxing precursors like 1-methyl-3-phenyl-1H-pyrazol-5-amine with activated acrylates (e.g., ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate) in toluene with trifluoroacetic acid (TFA) as a catalyst . Key steps include controlling stoichiometry, solvent selection (e.g., toluene for reflux), and purification via recrystallization. Characterization relies on 1H^{1}\text{H} NMR (e.g., δ 2.5–3.5 ppm for methyl groups) and IR spectroscopy (e.g., 1650–1750 cm1^{-1} for carbonyl stretches) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation combines NMR, IR, and mass spectrometry. 13C^{13}\text{C} NMR is critical for identifying carbon environments (e.g., cyclopropyl carbons at δ 10–15 ppm, aromatic carbons at δ 110–150 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks). X-ray crystallography may resolve substituent orientations, though this requires high-purity crystals .

Q. What safety precautions are recommended during synthesis?

Brominated pyrazolo derivatives require handling in fume hoods with PPE (gloves, goggles). Waste solvents (e.g., toluene, DCM) must comply with hazardous disposal protocols. Safety data for analogous compounds (e.g., 5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine) highlight risks of skin/eye irritation and recommend monitoring airborne particulates .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Statistical design of experiments (DoE) minimizes trial-and-error approaches. For example, factorial designs can test variables like temperature (35–100°C), catalyst loading (0.1–10 mol%), and solvent polarity. Response surface methodology (RSM) optimizes interactions, as demonstrated in pyrazolo[3,4-d]pyrimidine syntheses where cesium carbonate and copper(I) bromide improved coupling efficiency . Computational tools (e.g., quantum chemical pathfinding) further narrow optimal conditions by simulating transition states and energy barriers .

Q. What computational methods predict the reactivity of this compound in biological systems?

Molecular docking studies assess binding affinities to target proteins (e.g., kinases). Density functional theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For instance, cyclopropyl groups may sterically hinder interactions, while bromine atoms enhance halogen bonding .

Q. How do substituents (bromo, cyclopropyl) influence physicochemical properties?

  • Bromine : Increases molecular weight (~80 g/mol), enhances lipophilicity (logP +0.5–1.0), and may promote halogen bonding in protein interactions.
  • Cyclopropyl : Introduces ring strain, affecting conformational flexibility and metabolic stability. Substituent orientation (cis/trans) impacts solubility and crystal packing . Data from analogues (e.g., 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) suggest bromine’s electron-withdrawing effect lowers pKa_a of the amine group by ~1 unit .

Q. How can contradictory spectral data be resolved during characterization?

Discrepancies in NMR or IR spectra often arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals.
  • HPLC-MS : Detects trace impurities (e.g., dehalogenated byproducts).
  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering in cyclopropyl groups) .

Methodological Considerations

  • Synthetic Protocol Table :

    StepReagents/ConditionsPurpose
    11-methyl-1H-pyrazol-5-amine, TFA, toluene, refluxCyclocondensation to form core structure
    2Ethyl acrylate derivatives, Cs2_2CO3_3, CuBrIntroduce cyclopropyl/bromo substituents
    3Recrystallization (acetonitrile/water)Purification
  • Key Spectral Data :

    • 1H^{1}\text{H} NMR (CDCl3_3): δ 1.2–1.5 ppm (cyclopropyl CH2_2), δ 3.8 ppm (N-methyl).
    • HRMS: Calculated for C10_{10}H11_{11}BrN4_4: 278.01; Found: 278.02 ([M+H]+^+) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

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